molecular formula C7H11F3N2O B12285474 1-(3,3,3-Trifluoropropanoyl)piperazine

1-(3,3,3-Trifluoropropanoyl)piperazine

Cat. No.: B12285474
M. Wt: 196.17 g/mol
InChI Key: RUISULBDMIMYAZ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one is an organic compound with the molecular formula C₇H₁₁F₃N₂O. It is known for its unique structure, which includes a trifluoromethyl group and a piperazine ring. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 3,3,3-trifluoropropanoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The piperazine ring can also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(piperazin-1-yl)propan-1-one is unique due to the combination of the trifluoromethyl group and the piperazine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

3,3,3-trifluoro-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)5-6(13)12-3-1-11-2-4-12/h11H,1-5H2

InChI Key

RUISULBDMIMYAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CC(F)(F)F

Origin of Product

United States

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